Ebiratide

Description

Properties

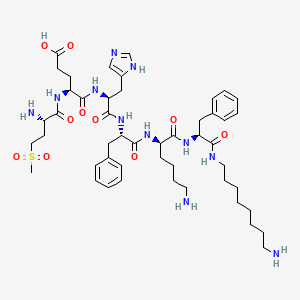

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-(8-aminooctylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73N11O10S/c1-70(68,69)27-23-36(51)43(62)55-38(21-22-42(60)61)46(65)59-41(30-35-31-52-32-54-35)48(67)58-40(29-34-18-10-7-11-19-34)47(66)56-37(20-12-14-25-50)45(64)57-39(28-33-16-8-6-9-17-33)44(63)53-26-15-5-3-2-4-13-24-49/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H,52,54)(H,53,63)(H,55,62)(H,56,66)(H,57,64)(H,58,67)(H,59,65)(H,60,61)/t36-,37+,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFHFIGNDKHDPG-MPJXNKHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H73N11O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883159 | |

| Record name | Ebiratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

996.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105250-86-0 | |

| Record name | Ebiratide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebiratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBIRATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5J1V7AUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ebiratide's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebiratide, a synthetic analogue of the adrenocorticotropic hormone fragment ACTH(4-9), has demonstrated significant neurotrophic and neuroprotective properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in neuronal cells. Evidence suggests that this compound exerts its effects primarily through the modulation of cholinergic and glutamatergic systems, leading to enhanced neuronal survival, differentiation, and function. A key aspect of its mechanism involves the elevation of cyclic guanosine monophosphate (cGMP), implicating the nitric oxide (NO) signaling pathway. While the precise initial molecular target remains to be definitively identified, this guide synthesizes the current understanding of this compound's action, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Introduction

This compound is a nootropic peptide that has been investigated for its potential therapeutic benefits in neurodegenerative disorders.[1] Its neurotrophic effects, including the promotion of neuronal survival and neurite outgrowth, have been documented in various experimental models.[1] This guide focuses on the molecular mechanisms underlying these effects at the cellular level in neurons.

Core Mechanism of Action

The mechanism of action of this compound in neuronal cells appears to be multifaceted, primarily revolving around the enhancement of cholinergic function and modulation of glutamatergic signaling, likely through a cGMP-dependent pathway. Unlike its parent hormone ACTH, this compound has minimal endocrine activity.[2] Furthermore, studies on the related ACTH(4-9) analog, ORG 2766, suggest that these peptides may not bind to classical melanocortin receptors, but rather modulate other receptor systems, such as the NMDA receptor.[3]

Modulation of the Cholinergic System

This compound has been shown to significantly enhance acetylcholine (ACh) metabolism.[4] This is achieved through the upregulation of choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis, and acetylcholinesterase (AChE), the enzyme that degrades ACh. This dual effect suggests a role for this compound in promoting both the synthesis and turnover of this critical neurotransmitter.

Involvement of the cGMP Signaling Pathway

A key finding in understanding this compound's mechanism is its ability to elevate intracellular cyclic GMP (cGMP) levels in the brain. This suggests the activation of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP-dependent protein kinase (PKG) signaling cascade. This pathway is known to play a crucial role in various neuronal functions, including synaptic plasticity, gene expression, and neuroprotection.

A proposed mechanism is that this compound modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, a known regulator of neuronal nitric oxide synthase (nNOS). Activation of nNOS leads to the production of NO, which in turn activates sGC to synthesize cGMP. Elevated cGMP then activates PKG, which can phosphorylate various downstream targets to mediate the neurotrophic effects of this compound.

Signaling Pathways

Based on the available evidence, a putative signaling pathway for this compound's action in neuronal cells is proposed.

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Effect of this compound on Choline Acetyltransferase (ChAT) and Acetylcholinesterase (AChE) Activity in Cultured Fetal Rat Septal Cells

| Treatment | Concentration (pmol/ml) | ChAT Activity (fold increase vs. control) | AChE Activity (fold increase vs. control) |

| This compound | 10 | 1.5 | 1.2 |

Table 2: Effect of this compound on Choline Acetyltransferase (ChAT) Activity in Aged Rats (4 weeks of subcutaneous infusion)

| Brain Region | This compound Dose (nmol/body/hr) | ChAT Activity (% increase over control) |

| Septum | 10 | 35 |

| Neocortex | 10 | 79 |

| Hippocampus | 10 | 89 |

Table 3: Effect of this compound (Hoe 427) on Acetylcholine (ACh) Content and Cyclic GMP (cGMP) Content in Rat Brain

| Treatment | Dose (µg/kg, s.c.) | ACh Content | cGMP Content |

| This compound | 0.01-10 | Fall | Elevation |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Neurite Outgrowth Assay

This protocol describes a general method for assessing the neurotrophic effects of this compound on neurite outgrowth in cultured neurons.

Detailed Steps:

-

Cell Culture: Primary neurons (e.g., fetal rat septal cells) or neuronal cell lines (e.g., PC12) are cultured on appropriate substrates (e.g., poly-L-lysine coated plates) in a suitable growth medium.

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 10-100 pmol/ml). A vehicle control is also included.

-

Incubation: Cells are incubated for a specific duration (e.g., 5 days) to allow for neurite extension.

-

Fixation and Staining: Cells are fixed with paraformaldehyde and permeabilized. Neurites are visualized by immunostaining with an antibody against a neuron-specific protein like β-III tubulin.

-

Imaging: Images of the stained cells are captured using a fluorescence microscope.

-

Analysis: Image analysis software is used to automatically or semi-automatically trace and measure the length and number of neurites per cell.

Choline Acetyltransferase (ChAT) Activity Assay

This protocol outlines a radiometric method to determine the effect of this compound on ChAT activity in neuronal cell lysates or tissue homogenates.

Detailed Steps:

-

Sample Preparation: Neuronal cells or tissues are homogenized in a lysis buffer.

-

Reaction Incubation: The homogenate is incubated with a reaction mixture containing choline and radiolabeled acetyl-CoA (e.g., [14C]acetyl-CoA).

-

Reaction Termination: The reaction is stopped, typically by adding a stop solution and placing the samples on ice.

-

Product Separation: The newly synthesized radiolabeled acetylcholine is separated from the unreacted radiolabeled acetyl-CoA using a method like ion-exchange chromatography or precipitation.

-

Quantification: The amount of radioactivity in the product fraction is measured using a liquid scintillation counter.

-

Calculation: ChAT activity is calculated based on the amount of product formed per unit of time and protein concentration.

Cyclic GMP (cGMP) Measurement

This protocol describes a competitive enzyme immunoassay (EIA) for the quantification of cGMP levels in neuronal cells or tissues treated with this compound.

Detailed Steps:

-

Sample Preparation: Cells or tissues are homogenized in a buffer containing a phosphodiesterase inhibitor (to prevent cGMP degradation).

-

Assay Procedure: The sample is added to a microplate pre-coated with a cGMP antibody. A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is also added. The sample cGMP and the enzyme-conjugated cGMP compete for binding to the antibody.

-

Washing: The plate is washed to remove unbound components.

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

-

Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Quantification: A standard curve is generated using known concentrations of cGMP to determine the concentration in the samples.

Conclusion

This compound demonstrates significant neurotrophic potential through a mechanism that appears to involve the enhancement of the cholinergic system via a cGMP-dependent signaling pathway. The modulation of NMDA receptor activity is a plausible upstream event initiating this cascade. The detailed protocols and signaling diagrams provided in this guide offer a framework for researchers to further investigate the precise molecular interactions and downstream effects of this compound. A complete understanding of its mechanism of action will be crucial for the development of this compound and similar compounds as therapeutic agents for neurodegenerative diseases. Future research should focus on definitively identifying the primary receptor for this compound and elucidating the full spectrum of downstream targets of the cGMP/PKG pathway activated by this promising neurotrophic peptide.

References

Ebiratide: A Technical Guide to the Synthetic ACTH4-9 Analog for Neuroprotection and Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebiratide, a synthetic analog of the adrenocorticotropic hormone fragment ACTH4-9, has emerged as a promising agent in neuroscience research. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and relevant experimental protocols. This compound is understood to exert its effects primarily through the modulation of melanocortin receptors, initiating a cascade of intracellular signaling events that are linked to neuroprotection and enhanced synaptic plasticity. This guide synthesizes available data to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics for neurological disorders.

Introduction

This compound is a synthetic peptide derived from the 4-9 amino acid sequence of the adrenocorticotropic hormone (ACTH). Unlike the full ACTH molecule, this compound is devoid of significant steroidogenic activity, allowing for the exploration of its neurotrophic and cognitive-enhancing properties without the confounding effects of corticosteroid release. Its potential therapeutic applications are being investigated for a range of neurological conditions, including neurodegenerative diseases and cognitive impairments.

Mechanism of Action

As an ACTH4-9 analog, this compound is believed to act as an agonist at central melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs). The primary signaling pathway initiated by MCR activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Ser133 is a critical step in initiating the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.

Signaling Pathway Diagram

Quantitative Data

Table 1: Melanocortin Receptor Binding Affinities (Ki, nM)

| Ligand | MC1R | MC3R | MC4R | MC5R |

| α-MSH | 0.2-1.0 | 30-100 | 5-20 | 1-5 |

| [Nle4, D-Phe7]-α-MSH | 0.1-0.5 | 1-5 | 0.5-2 | 1-5 |

| This compound (Hoe 427) | Data not available | Data not available | Data not available | Data not available |

Note: Data for α-MSH and [Nle4, D-Phe7]-α-MSH are compiled from various sources and represent approximate ranges.

Table 2: Functional Potency (EC50, nM) for cAMP Stimulation

| Ligand | MC1R | MC3R | MC4R | MC5R |

| α-MSH | 0.1-1.0 | 10-50 | 1-10 | 0.5-5 |

| [Nle4, D-Phe7]-α-MSH | 0.05-0.2 | 0.5-2 | 0.1-1 | 0.5-2 |

| This compound (Hoe 427) | Data not available | Data not available | Data not available | Data not available |

Note: Data for α-MSH and [Nle4, D-Phe7]-α-MSH are compiled from various sources and represent approximate ranges.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Route of Administration |

| Tmax | ~5 | min | Intravenous |

| Brain/Plasma Ratio | ~0.05 | - | Intravenous |

| Effective Dose Range | 0.01 - 10 | µg/kg | Systemic Injection |

Note: This data is based on limited available studies and may vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Melanocortin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for melanocortin receptor subtypes.

Materials:

-

HEK293 cells stably expressing human MC1R, MC3R, MC4R, or MC5R.

-

Radiolabeled ligand (e.g., [125I]NDP-α-MSH).

-

Unlabeled this compound (Hoe 427) and other competing ligands.

-

Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, pH 7.4).

-

Cell harvesting equipment.

-

Gamma counter.

Procedure:

-

Culture HEK293 cells expressing the target melanocortin receptor to ~80-90% confluency.

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled this compound or other competing ligands to the wells.

-

Add the cell membrane preparation to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound ligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effects of this compound against a neurotoxic insult.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H2O2), or glutamate).

-

This compound (Hoe 427).

-

Reagents for cell viability assays (e.g., MTT, LDH).

-

Plate reader.

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).

-

Induce neurotoxicity by adding the chosen neurotoxic agent to the culture medium.

-

Incubate the cells for a period sufficient to induce significant cell death in the control (neurotoxin only) group (e.g., 24-48 hours).

-

Assess cell viability using a standard assay:

-

MTT Assay: Add MTT solution to each well, incubate to allow formazan crystal formation, solubilize the crystals, and measure absorbance.

-

LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.

-

-

Calculate the percentage of neuroprotection afforded by this compound at each concentration relative to the control and neurotoxin-treated groups.

cAMP Measurement Assay

Objective: To determine the effect of this compound on intracellular cAMP levels in neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

This compound (Hoe 427).

-

Forskolin (positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

Plate reader.

Procedure:

-

Seed neuronal cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of this compound or forskolin for a defined time (e.g., 15-30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.

-

Generate a dose-response curve for this compound-induced cAMP accumulation and determine the EC50 value.

Western Blot for Phosphorylated CREB (p-CREB)

Objective: To assess the effect of this compound on the phosphorylation of CREB at Ser133.

Materials:

-

Neuronal cell line or primary neurons.

-

This compound (Hoe 427).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein assay reagents (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: rabbit anti-p-CREB (Ser133) and mouse anti-total CREB.

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture and treat neuronal cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-CREB overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total CREB to normalize the p-CREB signal.

-

Quantify the band intensities to determine the relative change in CREB phosphorylation.

Conclusion

This compound represents a compelling synthetic ACTH4-9 analog with significant potential for the treatment of neurological disorders. Its proposed mechanism of action via melanocortin receptors and the subsequent activation of the cAMP/PKA/CREB signaling pathway provides a solid foundation for its neuroprotective and cognitive-enhancing effects. The experimental protocols detailed in this guide offer a framework for the further elucidation of its pharmacological profile. Future research should focus on obtaining more specific quantitative data for this compound's interaction with melanocortin receptor subtypes and its downstream signaling effects to fully realize its therapeutic potential.

Ebiratide's Neurotrophic Influence on Septal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotrophic effects of Ebiratide, an analog of the adrenocorticotropic hormone fragment ACTH4-9, with a specific focus on its impact on septal cells. This compound has demonstrated potential therapeutic value for neurodegenerative disorders, attributed to its neurotrophic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological processes.

Quantitative Effects of this compound on Cholinergic Markers in Septal Cells

This compound has been shown to exert significant neurotrophic effects on fetal rat septal cultures, notably by preventing neuronal degeneration and enhancing the activity of key cholinergic enzymes. The following tables summarize the quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Cholinergic Enzyme Activity in Sub-confluent Fetal Rat Septal Cultures

| Treatment Group | Choline Acetyltransferase (ChAT) Activity (Fold Increase vs. Control) | Acetylcholinesterase (AChE) Activity (Fold Increase vs. Control) |

| This compound (10 pmol/ml) | 1.5 | 1.2 |

Data extracted from a 5-day treatment study.[1]

Table 2: In Vivo Effects of this compound on Choline Acetyltransferase (ChAT) Activity in Aged Rats

| Brain Region | Increase in ChAT Activity (% over control) |

| Septum | 35% |

| Neocortex | 79% |

| Hippocampus | 89% |

Data from a 4-week study with continuous subcutaneous infusion of this compound (10 nmol/body/hr).[1]

Experimental Protocols

This section outlines the methodologies for key experiments investigating the neurotrophic effects of this compound on septal cells.

Primary Septal Cell Culture

A representative protocol for establishing primary cultures of fetal rat septal cells is as follows:

-

Tissue Dissection: Septal tissue is dissected from the brains of fetal rats (embryonic day 17-18).

-

Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Plating: Cells are plated on a suitable substrate, such as poly-L-lysine coated culture dishes, at a sparse density to induce conditions of neuronal stress.

-

Culture Medium: Cells are maintained in a defined, serum-free culture medium supplemented with necessary growth factors and nutrients.

-

This compound Treatment: this compound is added to the culture medium at the desired concentrations (e.g., 10-100 pmol/ml) for the specified duration (e.g., 5 days).

Assessment of Neuronal Degeneration

Neuronal degeneration in cultured septal cells can be assessed using the following methods:

-

Morphological Analysis: Phase-contrast microscopy is used to visually inspect the health and morphology of the neurons. Signs of degeneration include neurite retraction, cell body shrinkage, and detachment from the substrate.

-

Immunocytochemistry: Staining for neuron-specific markers, such as microtubule-associated protein 2 (MAP2), can be used to quantify the number and integrity of surviving neurons.

-

Cell Viability Assays: Quantitative assays, such as the MTT or LDH assay, can be employed to measure cell viability and cytotoxicity, respectively.

Choline Acetyltransferase (ChAT) Activity Assay

The activity of ChAT, the enzyme responsible for acetylcholine synthesis, is a key marker of cholinergic neuron function. A typical colorimetric assay protocol involves:

-

Cell Lysis: Cultured septal cells are lysed to release intracellular enzymes.

-

Reaction Mixture: The cell lysate is incubated with a reaction mixture containing choline and acetyl-CoA, the substrates for ChAT.

-

Detection: The product of the reaction, coenzyme A (CoA), is detected using a chromogenic reagent that produces a colored product.

-

Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the ChAT activity is calculated relative to the total protein concentration of the lysate.

Acetylcholinesterase (AChE) Activity Assay

AChE is the enzyme that degrades acetylcholine. Its activity can be measured using the Ellman's method:

-

Sample Preparation: Similar to the ChAT assay, cell lysates are prepared from the cultured septal cells.

-

Reaction: The lysate is incubated with acetylthiocholine, a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine.

-

Colorimetric Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Measurement: The rate of color formation is measured kinetically using a spectrophotometer, which is directly proportional to the AChE activity.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound's Neurotrophic Effects

While the precise signaling cascade activated by this compound in septal cells has not been fully elucidated, its nature as an ACTH4-9 analog suggests a mechanism involving melanocortin receptors, which are G-protein coupled receptors. The following diagram illustrates a hypothetical signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo studies on this compound.

References

Ebiratide: A Technical Guide to its Role in Memory and Learning Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebiratide, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH-(4-9), has demonstrated significant potential in modulating memory and learning processes. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its neurotrophic effects and its influence on the cholinergic system. Detailed summaries of preclinical studies are presented, including quantitative data from key behavioral and neurochemical experiments. Furthermore, this document outlines the experimental protocols for the major behavioral tasks used to evaluate the efficacy of this compound and illustrates the putative signaling pathways involved in its mechanism of action. This in-depth guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders.

Introduction

This compound [H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH-(CH2)8-NH2] is a potent nootropic agent that has been the subject of considerable research for its cognitive-enhancing properties. As an ACTH-(4-9) analog, it is devoid of the steroidogenic effects of the full ACTH molecule, making it a safer candidate for long-term therapeutic use. Preclinical studies have consistently shown that this compound can ameliorate memory deficits in various animal models, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and other cognitive impairments. This guide delves into the molecular and behavioral pharmacology of this compound, providing a detailed examination of its role in the intricate processes of memory and learning.

Neurochemical and Neurotrophic Effects

This compound exerts its pro-cognitive effects through multiple neurochemical and neurotrophic mechanisms. A primary area of its action is the enhancement of the cholinergic system, which is crucial for memory formation and consolidation. Additionally, this compound exhibits significant neurotrophic properties, promoting neuronal survival and function.

Modulation of the Cholinergic System

Studies have demonstrated that this compound significantly impacts the cholinergic system by increasing the activity of key enzymes. In cultured fetal rat septal cells, treatment with this compound (10 pmol/ml) led to a 1.5-fold increase in choline acetyltransferase (ChAT) activity and a 1.2-fold increase in acetylcholinesterase (AChE) activity compared to control values[1]. Furthermore, in aged rats, chronic subcutaneous infusion of this compound (10 nmol/body/hr for 4 weeks) resulted in elevated ChAT activity in the septum (35% over control), neocortex (79% over control), and hippocampus (89% over control)[1]. These findings suggest that this compound enhances both the synthesis and degradation of acetylcholine, indicating a potentiation of cholinergic neurotransmission. Another study showed that systemic injection of this compound (0.01-10 micrograms/kg) in rats led to an increase in ChAT activity and a decrease in acetylcholine content in various brain regions, further supporting the enhancement of acetylcholine metabolism[2].

Neurotrophic Properties

This compound has been shown to possess neurotrophic properties that may contribute to its cognitive-enhancing effects. In sparsely plated fetal rat septal cultures, a 5-day treatment with this compound (10-100 pmol/ml) partially prevented neuronal degeneration[1]. This neuroprotective effect is critical for maintaining the integrity of neural circuits involved in memory and learning.

Efficacy in Preclinical Models of Learning and Memory

The cognitive-enhancing effects of this compound have been evaluated in a variety of animal models using a range of behavioral tasks. In these studies, this compound was found to be most effective in a dose range of 1-10 micrograms/kg administered subcutaneously[3].

Quantitative Data from Behavioral Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on learning and memory.

| Behavioral Task | Animal Model | This compound Dosage | Key Findings | Reference |

| Inhibitory Avoidance | Mice with ECS- or scopolamine-induced amnesia | 1-10 µg/kg SC | Attenuated amnesia | |

| Up-hill Avoidance | Mice | 1-10 µg/kg SC | Improved performance | |

| One-way Shuttle Box Avoidance | Mice | 1-10 µg/kg SC | Enhanced avoidance learning | |

| Eight-arm Radial Maze | Rats | 1-10 µg/kg SC | Improved working and reference memory |

Table 1: Summary of this compound's Efficacy in Behavioral Tasks

| Neurochemical Marker | Experimental Model | This compound Treatment | Observed Effect | Reference |

| Choline Acetyltransferase (ChAT) | Cultured fetal rat septal cells | 10 pmol/ml | 1.5-fold increase | |

| Acetylcholinesterase (AChE) | Cultured fetal rat septal cells | 10 pmol/ml | 1.2-fold increase | |

| Choline Acetyltransferase (ChAT) | Aged rats (septum) | 10 nmol/body/hr (4 weeks) | 35% increase over control | |

| Choline Acetyltransferase (ChAT) | Aged rats (neocortex) | 10 nmol/body/hr (4 weeks) | 79% increase over control | |

| Choline Acetyltransferase (ChAT) | Aged rats (hippocampus) | 10 nmol/body/hr (4 weeks) | 89% increase over control | |

| Acetylcholine (ACh) Content | Rat brain | 0.01-10 µg/kg | Decrease (indicating enhanced metabolism) |

Table 2: Summary of this compound's Neurochemical Effects

Putative Signaling Pathways

While the precise molecular signaling pathways underlying the neurotrophic and cognitive-enhancing effects of this compound are not yet fully elucidated, its actions are likely mediated through the activation of intracellular signaling cascades known to be involved in neuronal survival, plasticity, and memory formation. Based on its neurotrophic properties and its effects on the cholinergic system, it is hypothesized that this compound may modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, both of which are critical for neuroprotection and synaptic plasticity. Furthermore, the convergence of these pathways on the transcription factor cAMP response element-binding protein (CREB) is a key mechanism for long-term memory formation.

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key behavioral experiments cited in this guide are provided below.

Inhibitory Avoidance Task

This task assesses fear-motivated memory.

-

Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild footshock.

-

Training: A mouse or rat is placed in the light compartment. When the animal enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.

-

Testing: 24 hours after training, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.

-

This compound Administration: this compound is typically administered subcutaneously before or immediately after the training session to assess its effects on memory acquisition and consolidation, respectively.

Caption: Workflow for the inhibitory avoidance task.

Eight-Arm Radial Maze

This task assesses spatial working and reference memory.

-

Apparatus: An elevated maze with a central platform and eight arms radiating outwards. A food reward is placed at the end of some or all of the arms.

-

Procedure: A food-deprived rodent is placed on the central platform and allowed to explore the maze to find the food rewards.

-

Memory Assessment:

-

Working Memory: Assessed by the number of times the animal re-enters an arm it has already visited within a trial (a working memory error).

-

Reference Memory: Assessed by the number of entries into arms that are never baited (a reference memory error).

-

-

This compound Administration: this compound is administered prior to the daily test sessions to evaluate its effects on spatial memory.

Caption: Logical flow for assessing memory in the eight-arm radial maze.

Conclusion

This compound has demonstrated robust pro-cognitive effects in a range of preclinical studies. Its ability to enhance cholinergic function and exert neurotrophic effects provides a strong basis for its potential therapeutic application in conditions characterized by memory and learning deficits. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the mechanisms of action and clinical utility of this compound. Future studies should focus on definitively identifying the specific signaling pathways modulated by this compound to further elucidate its molecular mechanism and to identify potential biomarkers for its therapeutic effects. The continued investigation of this compound and similar compounds holds significant promise for the development of novel and effective treatments for cognitive disorders.

References

- 1. The neurotrophic effects of this compound, an analog of ACTH4-9, on cultured septal cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurochemical effects of the synthetic ACTH4-9-analog Hoe 427 (this compound) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Learning and memory processes of an ACTH4-9 analog (this compound; Hoe 427) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebiratide's Impact on Acetylcholine Metabolism in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebiratide (Hoe 427), a synthetic analog of the adrenocorticotropic hormone fragment ACTH(4-9), has demonstrated significant modulatory effects on the central cholinergic system. Primarily recognized for its nootropic properties, this compound's mechanism involves a complex interplay of actions that collectively enhance acetylcholine (ACh) metabolism. This document provides a detailed overview of the quantitative effects, experimental methodologies, and proposed signaling pathways associated with this compound's influence on acetylcholine synthesis, release, and degradation. Evidence indicates that this compound increases the activity of key enzymes, choline acetyltransferase (ChAT) and acetylcholinesterase (AChE), and elevates cyclic GMP (cGMP) levels, suggesting a comprehensive enhancement of cholinergic turnover rather than simple agonism or inhibition.[1][2] These findings position this compound as a compound of interest for therapeutic strategies targeting cholinergic deficits in neurodegenerative disorders.

Core Mechanism of Action on the Cholinergic System

This compound's primary impact on acetylcholine metabolism is characterized by an upregulation of the entire cholinergic turnover process.[1] Unlike direct receptor agonists or enzyme inhibitors, this compound appears to facilitate the synthesis and subsequent breakdown of acetylcholine, leading to a more dynamic and responsive cholinergic environment.

The molecular cascade initiated by this compound involves the elevation of brain cyclic GMP (cGMP), a key second messenger, indicating a specific intracellular signaling pathway is activated to exert these neurochemical changes.

Caption: Hypothesized signaling cascade for this compound's action.

Quantitative Data on Cholinergic Modulation

The effects of this compound have been quantified in both in vitro and in vivo models. The data consistently show a dose-dependent enhancement of the enzymatic machinery responsible for acetylcholine metabolism.

Table 1: Effects of this compound on Cholinergic Enzymes (in vitro)

| Parameter | Model System | This compound Concentration | Observed Effect (vs. Control) | Reference |

| ChAT Activity | Fetal Rat Septal Cultures | 10 pmol/ml | 1.5x Increase (150% of control) | |

| AChE Activity | Fetal Rat Septal Cultures | 10 pmol/ml | 1.2x Increase (120% of control) |

Table 2: Effects of this compound on Cholinergic System (in vivo)

| Parameter | Model System | Dosage & Administration | Brain Region | Observed Effect (vs. Control) | Reference |

| ACh Content | Rats | 0.01-10 µg/kg (Systemic Injection) | Various | Decrease | |

| ChAT Activity | Aged Rats | 10 nmol/body/hr (4-week S.C. Infusion) | Septum | +35% | |

| Neocortex | +79% | ||||

| Hippocampus | +89% | ||||

| cGMP Content | Rats | 0.01-10 µg/kg (Systemic Injection) | Brain | Increase |

Detailed Experimental Protocols

The following sections describe the methodologies employed in the key studies cited.

In Vitro Analysis in Fetal Rat Septal Cultures

-

Objective: To determine the direct neurotrophic and enzymatic effects of this compound on cultured cholinergic neurons.

-

Model: Primary cultures of septal cells derived from fetal rats.

-

Protocol:

-

Septal cells were sparsely plated in culture dishes.

-

Cultures were treated with this compound at concentrations ranging from 10 to 100 pmol/ml for a period of 5 days.

-

Choline Acetyltransferase (ChAT) Activity Assay: After treatment, cells were harvested and lysed. ChAT activity was measured likely using a radiometric assay, quantifying the formation of radiolabeled acetylcholine from radiolabeled acetyl-CoA and choline.

-

Acetylcholinesterase (AChE) Activity Assay: AChE activity was determined, likely via an Ellman-type assay, which measures the hydrolysis of acetylthiocholine to thiocholine, producing a colored product upon reaction with DTNB.

-

AChE Cytochemistry: Staining was performed to visualize the area of AChE activity per cell, providing a morphological correlate to the enzymatic activity data.

-

In Vivo Analysis in Rats

-

Objective: To assess the systemic effects of both acute and chronic this compound administration on brain acetylcholine metabolism.

-

Model: Male rats (for acute studies); Aged rats (for chronic studies).

-

Acute Administration Protocol:

-

Rats were administered this compound via systemic injection at doses ranging from 0.01 to 10 µg/kg.

-

At specified time points (0.5 to 24 hours post-injection), animals were sacrificed.

-

Brain tissue from various regions was rapidly dissected and frozen.

-

ACh Content Measurement: Acetylcholine levels were quantified, likely using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or mass spectrometry.

-

cGMP Measurement: Cyclic GMP levels were determined using a competitive immunoassay (e.g., RIA or ELISA).

-

-

Chronic Administration Protocol:

-

Aged rats were subcutaneously infused with this compound at a constant rate of 10 nmol/body/hour for 4 weeks using osmotic minipumps.

-

Following the infusion period, brain regions (septum, neocortex, hippocampus) were dissected.

-

ChAT activity in tissue homogenates was measured as described in the in vitro protocol.

-

Visualizing the Experimental Workflow and Metabolic Impact

Caption: Overview of the experimental workflow for this compound studies.

References

Transport of Ebiratide Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebiratide, a synthetic analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9) with the chemical structure H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH(CH2)8-NH2, is a nootropic peptide with potential therapeutic applications in neurological disorders. A critical factor in the efficacy of any centrally acting therapeutic is its ability to traverse the highly selective blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the transport of this compound across the BBB, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. Evidence suggests that this compound crosses the BBB in its intact form, likely via an absorptive-mediated transport mechanism, to exert its effects within the central nervous system (CNS).

Quantitative Data on this compound Transport

The following tables summarize the key quantitative findings from in vivo studies investigating the transport of this compound across the blood-brain barrier in rat models. These studies utilized radiolabeled this compound ([¹²⁵I]this compound) to trace its distribution.

| Parameter | This compound | Sucrose (Control) | Fold Difference | Reference |

| Distribution Volume (µL/g brain) | 167.8 ± 62.2 | 24.9 ± 4.0 | ~7x higher | [1][2][3] |

| Brain Interstitial Fluid/Internal Carotid Arterial Blood Concentration Ratio | 1.47 x 10⁻² ± 0.17 x 10⁻² | 1.92 x 10⁻³ ± 0.36 x 10⁻³ | ~8x higher | [1][2] |

Table 1: In Vivo Distribution of this compound in Rat Brain. Data indicate a significantly higher uptake of this compound into the brain parenchyma compared to sucrose, a molecule known for its restricted BBB transport.

| Dose | Brain/Plasma Ratio (mL/g) | Peak Brain Level | Reference |

| 2-20 mg/kg (intravenous) | ~0.05 | 5 minutes |

Table 2: Pharmacokinetic Parameters of this compound in Rats. The brain-to-plasma ratio remained constant across a range of intravenous doses, with peak brain concentrations observed shortly after administration.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the transport of this compound across the BBB.

In Situ Brain Perfusion

The in situ brain perfusion technique is utilized to measure the rate and extent of a substance's transport into the brain, independent of systemic circulation.

Objective: To quantify the unidirectional flux of a compound across the BBB.

Protocol:

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.

-

Perfusion: A perfusion fluid (e.g., artificial plasma or saline) containing a known concentration of the test substance (e.g., [¹²⁵I]this compound) is infused at a constant rate directly into the carotid artery.

-

Duration: The perfusion is carried out for a short, defined period (e.g., 10 minutes) to primarily measure influx.

-

Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain is removed.

-

Analysis: The concentration of the test substance in the brain tissue is determined, and the brain uptake clearance is calculated.

Brain Microdialysis

Brain microdialysis is a technique used to sample the extracellular fluid of the brain, allowing for the direct measurement of substance concentrations in the brain's interstitial space.

Objective: To determine the concentration of intact this compound in the brain interstitial fluid.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized rat.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sampling: Small molecules from the brain's extracellular fluid diffuse across the semipermeable membrane of the probe and into the dialysate.

-

Collection: The dialysate is collected at regular intervals.

-

Analysis: The concentration of the substance of interest (e.g., [¹²⁵I]this compound) in the dialysate is measured using techniques like High-Performance Liquid Chromatography (HPLC) to confirm its integrity.

Capillary Depletion Method

The capillary depletion method is employed to differentiate between a substance that has crossed the BBB into the brain parenchyma and a substance that is merely associated with the brain's microvasculature.

Objective: To separate brain capillaries from the brain parenchyma to determine the true parenchymal uptake of a substance.

Protocol:

-

Brain Homogenization: Following an in vivo experiment (e.g., in situ perfusion), the brain is homogenized in a physiological buffer.

-

Dextran Gradient Centrifugation: The brain homogenate is layered onto a dextran density gradient and centrifuged.

-

Separation: The centrifugation separates the denser capillary-rich fraction (pellet) from the supernatant, which contains the brain parenchyma.

-

Analysis: The amount of the test substance in both the pellet and the supernatant is quantified to determine the extent of its transport into the brain cells.

Visualizations

Experimental Workflow for Assessing this compound BBB Transport

Caption: Workflow of key experiments to quantify this compound's BBB transport.

Proposed Signaling Pathway for this compound in the CNS

As an ACTH analogue, this compound is expected to interact with melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs) found in the brain. The activation of these receptors, particularly the melanocortin-4 receptor (MC4R), is associated with neuroprotective and cognitive-enhancing effects.

Caption: Proposed this compound signaling cascade via the MC4R in neurons.

Conclusion

The available evidence strongly indicates that this compound can effectively cross the blood-brain barrier to reach the central nervous system. Quantitative in vivo studies have demonstrated its significantly higher brain uptake compared to control molecules, suggesting a specific transport mechanism. While the exact transporters involved in the proposed absorptive-mediated transport are yet to be fully elucidated, the ability of intact this compound to enter the brain parenchyma provides a strong basis for its nootropic effects. The likely interaction of this compound with central melanocortin receptors, such as MC4R, and the subsequent activation of intracellular signaling pathways involved in neuroprotection and synaptic plasticity, offer a plausible mechanism for its cognitive-enhancing properties. Further research is warranted to precisely identify the transporters responsible for this compound's BBB transit and to further delineate its specific downstream signaling effects within the brain. This knowledge will be invaluable for the continued development and optimization of this compound and other peptide-based neurotherapeutics.

References

- 1. The melanocortin receptor signaling system and its role in neuroprotection against neurodegeneration: Therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Capillary depletion method for quantification of blood-brain barrier transport of circulating peptides and plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebiratide Signaling in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebiratide, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9), has demonstrated significant neurotrophic and neuroprotective properties, positioning it as a molecule of interest for the treatment of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the known and putative signaling pathways modulated by this compound in the CNS. While direct elucidation of all its downstream molecular targets is an ongoing area of research, this document synthesizes the current understanding of its effects on the cholinergic system and explores potential signaling cascades involving NMDA receptor modulation, calcium influx, and the MAPK/ERK pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound [H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH-(CH2)8-NH2] is a potent analog of the ACTH(4-9) peptide fragment. Unlike its parent hormone, this compound is devoid of significant corticotropic activity, allowing for the investigation of its direct effects on the central nervous system.[1][2] Studies have highlighted its potential in improving memory processes and exerting neurotrophic effects, suggesting a therapeutic window for neurodegenerative diseases such as Alzheimer's disease.[3][4] This guide will dissect the signaling pathways implicated in the CNS actions of this compound, present available quantitative data, detail relevant experimental protocols, and provide visual representations of these complex molecular interactions.

Core Signaling Pathways

The precise receptor targets of this compound in the CNS remain an area of active investigation. Notably, ACTH(4-9) analogs, including Org 2766, have been shown to possess low affinity for known melanocortin receptors, suggesting a distinct mechanism of action.[5] The available evidence points towards a multi-faceted signaling cascade initiated by the modulation of neurotransmitter systems and ion channels.

Cholinergic System Modulation

A primary and well-documented effect of this compound is its potentiation of the cholinergic system. This is a critical aspect of its neurotrophic and cognitive-enhancing properties.

-

Increased Acetylcholine Metabolism: this compound has been shown to enhance acetylcholine (ACh) metabolism in the brain. Systemic administration in rats leads to a decrease in ACh content in various brain regions, which is indicative of increased release and turnover.

-

Upregulation of Cholinergic Enzymes: this compound treatment increases the activity of two key enzymes in the cholinergic pathway:

-

Choline Acetyltransferase (ChAT): The enzyme responsible for the synthesis of acetylcholine.

-

Acetylcholinesterase (AChE): The enzyme that degrades acetylcholine in the synaptic cleft.

-

An increase in both synthesis and degradation enzymes suggests a dynamic upregulation of the entire cholinergic system, leading to enhanced synaptic transmission.

Proposed Signaling Cascade: From NMDA Receptor Modulation to Gene Expression

Based on studies of related ACTH(4-9) analogs like Org 2766, a plausible signaling pathway for this compound involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival.

-

NMDA Receptor Modulation: this compound is hypothesized to allosterically modulate the NMDA receptor, influencing its response to glutamate. This modulation could lead to a controlled increase in calcium ion (Ca²⁺) influx.

-

Intracellular Calcium Elevation: The influx of Ca²⁺ acts as a critical second messenger, activating a host of downstream signaling molecules.

-

Activation of Ca²⁺/Calmodulin-Dependent Protein Kinases (CaMKs): Elevated intracellular Ca²⁺ binds to calmodulin, which in turn activates CaMKs. These kinases are pivotal in phosphorylating various substrates, including transcription factors.

-

MAPK/ERK Pathway Activation: Calcium influx can also trigger the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. While direct evidence for this compound is lacking, ACTH has been shown to induce ERK phosphorylation in other cell types, suggesting a potential link.

-

CREB Phosphorylation and Gene Expression: Both CaMKs and ERK can converge on the phosphorylation of the cAMP response element-binding protein (CREB) at Ser133. Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.

Other Potential Pathways

-

Cyclic GMP (cGMP): this compound has been observed to elevate brain cyclic GMP content. The mechanism for this is not fully elucidated but may be linked to the modulation of nitric oxide synthase or guanylate cyclase activity, which are pathways that can be influenced by calcium signaling.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial signaling cascade for promoting cell survival and growth in neurons. While there is no direct evidence of this compound activating this pathway, its neuroprotective effects make it a plausible, yet unconfirmed, downstream target.

-

TrkB Signaling: The TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF), is a key mediator of neurotrophic effects. Given this compound's neurotrophic properties, an interaction with the TrkB signaling pathway, either directly or indirectly through increased BDNF expression, is a possibility that warrants further investigation.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Effects of this compound on Cholinergic Enzyme Activity

| Parameter | Experimental Model | This compound Concentration/Dose | Fold Change/Increase vs. Control | Reference |

| Choline Acetyltransferase (ChAT) Activity | Fetal Rat Septal Cultures | 10 pmol/ml | 1.5x | |

| Acetylcholinesterase (AChE) Activity | Fetal Rat Septal Cultures | 10 pmol/ml | 1.2x | |

| ChAT Activity (Septum) | Aged Rats | 10 nmol/body/hr (4 weeks) | 35% | |

| ChAT Activity (Neocortex) | Aged Rats | 10 nmol/body/hr (4 weeks) | 79% | |

| ChAT Activity (Hippocampus) | Aged Rats | 10 nmol/body/hr (4 weeks) | 89% |

Table 2: Neurochemical Effects of this compound in Rat Brain

| Parameter | Brain Region | This compound Dose | Effect | Reference |

| Acetylcholine (ACh) Content | Various | 0.01-10 µg/kg | Decrease | |

| Cyclic GMP (cGMP) Content | Brain | 0.01-10 µg/kg | Elevation |

Experimental Protocols

Detailed experimental protocols from the original this compound studies are not publicly available. The following are generalized protocols for key experimental techniques that would be employed to study this compound's signaling pathways.

Primary Neuronal Culture and this compound Treatment

This protocol describes the general procedure for establishing primary neuronal cultures and treating them with this compound.

-

Tissue Preparation: Fetal rat septal tissue is dissected from embryonic day 17-18 rat brains in ice-cold dissection medium.

-

Dissociation: The tissue is enzymatically digested (e.g., with trypsin) and then mechanically dissociated into a single-cell suspension.

-

Plating: Cells are plated onto culture dishes or coverslips pre-coated with an adhesion factor (e.g., poly-L-lysine).

-

Culture: Neurons are maintained in a serum-free neurobasal medium supplemented with B27 and glutamine at 37°C in a humidified 5% CO₂ incubator.

-

This compound Treatment: After a specified number of days in vitro (e.g., 5-7 days), the culture medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control.

-

Incubation: Cells are incubated for the desired time points before being harvested for downstream analysis.

Western Blot Analysis for Phosphorylated Kinases (p-ERK, p-Akt)

This protocol outlines the general steps for detecting the phosphorylation status of key signaling kinases.

-

Cell Lysis: Following this compound treatment, cultured neurons are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-p-ERK1/2 or anti-p-Akt).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Stripping and Re-probing: The membrane is then stripped of antibodies and re-probed with an antibody for the total form of the kinase to normalize for protein loading.

Choline Acetyltransferase (ChAT) Activity Assay

This radiometric assay is a common method for measuring ChAT activity.

-

Tissue Homogenization: Brain tissue is homogenized in a buffer containing a non-ionic detergent.

-

Reaction Mixture: The homogenate is added to a reaction mixture containing [³H]-acetyl-CoA and choline chloride.

-

Incubation: The reaction is incubated at 37°C to allow for the synthesis of [³H]-acetylcholine.

-

Extraction: The newly synthesized [³H]-acetylcholine is extracted into an organic solvent.

-

Quantification: The radioactivity in the organic phase is measured using a scintillation counter.

-

Normalization: The ChAT activity is calculated based on the amount of [³H]-acetylcholine produced per unit of time and normalized to the total protein content of the homogenate.

Conclusion

This compound presents a compelling profile as a neurotrophic agent with potential therapeutic applications in the CNS. Its well-established effects on the cholinergic system provide a solid foundation for its cognitive-enhancing properties. While the direct signaling pathways remain to be fully elucidated, the evidence from related ACTH(4-9) analogs strongly suggests a mechanism involving the modulation of NMDA receptors and subsequent calcium-dependent signaling cascades, likely including the MAPK/ERK pathway and the activation of CREB. Future research should focus on definitively identifying the direct molecular targets of this compound in the CNS and thoroughly characterizing its downstream signaling networks. Such studies will be crucial for the rational design of clinical trials and the development of this compound as a novel therapeutic for neurodegenerative disorders.

References

- 1. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The neurotrophic effects of this compound, an analog of ACTH4-9, on cultured septal cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemical analysis for acetylcholinesterase and choline acetyltransferase in mouse cerebral cortex after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ACTH(4-9) analog Org2766 modulates the behavioral changes induced by NMDA and the NMDA receptor antagonist AP5 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ebiratide Administration in Rat Models: A Detailed Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the administration of ebiratide, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9), in rat models for preclinical research, particularly in studies of cognitive function and neurodegenerative diseases.

Application Notes

This compound has demonstrated neurotrophic and memory-enhancing effects in various animal models. Its mechanism of action is primarily associated with the modulation of cholinergic neurotransmission, making it a compound of interest for conditions like Alzheimer's disease. When designing experiments with this compound in rats, several administration strategies can be employed depending on the research question, desired duration of action, and target concentration profile.

Common administration routes include subcutaneous (SC) injection for bolus dosing and continuous subcutaneous infusion via osmotic pumps for maintaining steady-state concentrations. Intravenous (IV) administration can also be utilized for rapid delivery and pharmacokinetic studies. The choice of administration protocol should be carefully considered based on the experimental objectives.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in rat models based on published studies.

Table 1: this compound Dosage and Administration Routes in Rats

| Administration Route | Dosage Range | Study Context | Reference |

| Systemic Injection | 0.01 - 10 µg/kg | Investigation of neurochemical effects (acetylcholine metabolism) | [1] |

| Subcutaneous (SC) Constant Infusion | 10 nmol/body/hour (for 4 weeks) | Study of neurotrophic effects in aged rats | [2] |

| Intravenous (IV) Injection | 0.4 µg/kg - 20 mg/kg | Brain transfer and pharmacokinetic studies | [3] |

Table 2: Recommended Materials for Subcutaneous Injections in Rats

| Material | Specification |

| Syringes | Sterile, 1 mL or 3 mL |

| Needles | 23-27 gauge, ½ to ¾ inch length |

| Injection Solution | This compound dissolved in sterile, physiologically compatible buffer (e.g., saline) |

| Disinfectant | 70% Alcohol swabs |

Experimental Protocols

Protocol 1: Subcutaneous (Bolus) Injection

This protocol is suitable for studies requiring intermittent dosing of this compound.

1. Preparation of this compound Solution:

-

Dissolve this compound powder in sterile saline (0.9% NaCl) or another appropriate sterile, physiologically compatible buffer to the desired concentration.

-

Ensure the solution is clear and free of particulates. Warm the solution to room or body temperature before injection to minimize discomfort to the animal.

2. Animal Restraint:

-

Gently restrain the rat. For calm animals, manual restraint may be sufficient. For more active animals, a towel wrap or a commercial restraint device can be used.

3. Injection Procedure:

-

The preferred injection site is the loose skin over the dorsal midline, in the mid-scapular region.

-

Swab the injection site with a 70% alcohol wipe and allow it to dry.

-

Tent the skin by gently lifting it with your thumb and forefinger.

-

Insert a sterile needle (23-25 gauge) at the base of the tented skin, parallel to the body.

-

Gently pull back the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).

-

Inject the solution slowly. The maximum recommended volume per site for a single subcutaneous injection in a rat is typically 5-10 ml.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the rat to its cage and monitor for any adverse reactions.

Protocol 2: Continuous Subcutaneous Infusion via Osmotic Pump

This protocol is ideal for long-term studies requiring consistent plasma concentrations of this compound.

1. Osmotic Pump Preparation:

-

Following the manufacturer's instructions, fill a sterile osmotic pump (e.g., ALZET®) with the prepared this compound solution.

-

Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

2. Surgical Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Shave and disinfect the skin over the implantation site, typically on the back, slightly posterior to the scapulae.

-

Make a small skin incision.

-

Using a hemostat, create a subcutaneous pocket by blunt dissection. The pocket should be large enough for the pump to move freely but not so large as to allow it to shift to the flank.

-

Insert the primed osmotic pump into the pocket, with the delivery portal first.

-

Close the incision with wound clips or sutures.

-

Administer post-operative analgesics as per your institution's animal care guidelines.

-

Monitor the animal closely during recovery and for several days post-surgery for any signs of infection or distress.

Visualizations

Caption: Proposed signaling pathway of this compound in neuronal cells.

Caption: A typical experimental workflow for evaluating this compound in rats.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Ebiratide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebiratide is a synthetic peptide analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-9) (H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH). It has demonstrated neurotrophic and neuroprotective properties in various studies, making it a person of interest for the treatment of neurodegenerative disorders. These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound, focusing on its ability to potentiate nerve growth factor (NGF)-induced neurite outgrowth and protect against glutamate-induced excitotoxicity. Furthermore, methods to investigate the underlying signaling pathways, including the cyclic AMP (cAMP) and CREB phosphorylation pathways, are described.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays. They are designed for clear presentation and easy comparison of results.

Table 1: this compound Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells

| Treatment Group | This compound Conc. (nM) | NGF Conc. (ng/mL) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Number of Primary Neurites per Cell |

| Vehicle Control | 0 | 0 | |||

| NGF Alone | 0 | 2.5 | |||

| This compound Alone | 1 | 0 | |||

| This compound Alone | 10 | 0 | |||

| This compound Alone | 100 | 0 | |||

| This compound + NGF | 1 | 2.5 | |||

| This compound + NGF | 10 | 2.5 | |||

| This compound + NGF | 100 | 2.5 | |||

| Positive Control (e.g., Forskolin) | - | 2.5 |

Table 2: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity in HT22 Cells

| Treatment Group | This compound Conc. (µM) | Glutamate Conc. (mM) | Cell Viability (%) | LDH Release (Fold Change vs. Control) |

| Vehicle Control | 0 | 0 | 100 | 1.0 |

| Glutamate Alone | 0 | 5 | ||

| This compound Alone | 0.1 | 0 | ||

| This compound Alone | 1 | 0 | ||

| This compound Alone | 10 | 0 | ||

| This compound + Glutamate | 0.1 | 5 | ||

| This compound + Glutamate | 1 | 5 | ||

| This compound + Glutamate | 10 | 5 | ||

| Positive Control (e.g., MK-801) | - | 5 |

Table 3: Effect of this compound on Intracellular cAMP Levels

| Treatment Group | This compound Conc. (nM) | Incubation Time (min) | Intracellular cAMP (pmol/well or nM) |

| Vehicle Control | 0 | 15 | |

| This compound | 1 | 15 | |

| This compound | 10 | 15 | |

| This compound | 100 | 15 | |

| Positive Control (e.g., Forskolin) | - | 15 |

Table 4: Effect of this compound on CREB Phosphorylation

| Treatment Group | This compound Conc. (nM) | Incubation Time (min) | p-CREB / Total CREB Ratio (Densitometry) |

| Vehicle Control | 0 | 30 | |

| This compound | 1 | 30 | |

| This compound | 10 | 30 | |

| This compound | 100 | 30 | |

| Positive Control (e.g., NGF) | - | 30 |

Experimental Protocols

Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells

This assay assesses the ability of this compound to enhance the neuritogenic effect of Nerve Growth Factor (NGF) on PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.

Materials:

-

PC12 cells

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Collagen Type IV

-

Nerve Growth Factor (NGF-2.5S)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Formaldehyde

-

Microscopy imaging system with analysis software

Protocol:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plate Coating: Coat 24-well plates with 50 µg/mL Collagen Type IV in PBS overnight at 4°C. Aspirate the collagen solution and allow the plates to air dry before seeding cells.

-

Cell Seeding: Seed PC12 cells at a density of 2 x 10^4 cells/well in complete medium and allow them to attach for 24 hours.

-

Differentiation: After 24 hours, replace the medium with a low-serum differentiation medium (DMEM with 1% HS, 0.5% FBS).

-

Treatment: Add this compound at various concentrations (e.g., 1, 10, 100 nM) with or without a sub-optimal concentration of NGF (e.g., 2.5 ng/mL). Include controls for vehicle, NGF alone, and this compound alone.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Fixation: Gently wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Imaging and Analysis: Acquire images using a phase-contrast microscope. Quantify neurite outgrowth by measuring the percentage of cells bearing neurites (a neurite is defined as a process at least twice the length of the cell body diameter), the average neurite length, and the number of primary neurites per cell using image analysis software.

Neuroprotection Against Glutamate-Induced Excitotoxicity in HT22 Cells

This assay evaluates the protective effect of this compound against glutamate-induced cell death in the HT22 mouse hippocampal cell line, a model for studying oxidative stress-induced neuronal injury.

Materials:

-

HT22 cells

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamic acid

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

-

Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed HT22 cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to attach for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Glutamate Challenge: Induce excitotoxicity by adding L-glutamic acid to a final concentration of 5 mM. Include a vehicle control (no glutamate) and a positive control (e.g., a known neuroprotectant like MK-801).

-

Incubation: Incubate the cells for 12-24 hours.

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

-

-

Assessment of Cytotoxicity (LDH Assay):

-

Collect the cell culture supernatant.

-

Measure LDH activity using a commercially available kit according to the manufacturer's instructions.

-

Cytotoxicity is expressed as the fold change in LDH release compared to the vehicle-treated control.

-

Measurement of Intracellular cAMP Levels

This assay determines whether this compound modulates the intracellular levels of the second messenger cyclic AMP (cAMP), which is a key component of many neurotrophic signaling pathways.

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y)

-

Appropriate cell culture medium and supplements

-

This compound

-

Forskolin (positive control, an adenylyl cyclase activator)

-

cAMP enzyme immunoassay (EIA) kit

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Serum Starvation: If necessary for the cell type, serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.

-